molecular formula C21H13Cl2N3O2 B12403047 3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile CAS No. 920036-04-0

3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile

Cat. No.: B12403047
CAS No.: 920036-04-0
M. Wt: 410.2 g/mol
InChI Key: WHCLIFOVZDANCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile is an organic compound belonging to the class of diphenylethers. These compounds are characterized by two benzene rings linked through an ether group. This specific compound is notable for its complex structure, which includes indazole and benzonitrile moieties .

Preparation Methods

The synthesis of 3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile typically involves multiple steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile undergoes various chemical reactions:

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and sodium hydroxide for nucleophilic substitution . Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile involves its interaction with specific molecular targets. The indazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to 3-chloro-5-[2-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]benzonitrile include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

CAS No.

920036-04-0

Molecular Formula

C21H13Cl2N3O2

Molecular Weight

410.2 g/mol

IUPAC Name

3-chloro-5-[2-chloro-5-(2H-indazol-3-ylmethoxy)phenoxy]benzonitrile

InChI

InChI=1S/C21H13Cl2N3O2/c22-14-7-13(11-24)8-16(9-14)28-21-10-15(5-6-18(21)23)27-12-20-17-3-1-2-4-19(17)25-26-20/h1-10H,12H2,(H,25,26)

InChI Key

WHCLIFOVZDANCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(NN=C2C=C1)COC3=CC(=C(C=C3)Cl)OC4=CC(=CC(=C4)C#N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.